molecular formula C27H25N3O4S B2644692 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide CAS No. 688055-50-7

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide

Katalognummer: B2644692
CAS-Nummer: 688055-50-7
Molekulargewicht: 487.57
InChI-Schlüssel: WADIYRPBMJGZNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 446.48 g/mol. The compound features a quinazoline core fused to a dioxolo ring, which is known for its diverse pharmacological properties. The structure can be summarized as follows:

PropertyValue
Molecular Weight446.48 g/mol
Molecular FormulaC23 H24 N4 O4 S
LogP2.6212
Polar Surface Area78.365 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The introduction of the dioxolo ring and the sulfanylidene group is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays demonstrated that compounds with similar structural motifs showed IC50 values in the micromolar range against several human cancer cell lines including:
    • MCF-7 (breast cancer)
    • PC3 (prostate cancer)
    • HCT116 (colon cancer)
    Specifically, compounds derived from quinazoline frameworks have been reported to inhibit cell proliferation effectively without affecting normal cells, indicating a potential therapeutic window.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways associated with tumor growth and survival. For example, studies on thiazole-fused quinazolines have shown that they can modulate kinase activities such as DYRK1A, which is implicated in various cellular processes including proliferation and apoptosis.

Study 1: Quinazolinone Derivatives

A study published in PubMed evaluated a series of quinazolinone derivatives for their anticancer properties. The findings revealed that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, with some compounds showing submicromolar IC50 values against DYRK1A kinase .

Study 2: Structural Activity Relationship (SAR)

Research focusing on SAR indicated that modifications in the quinazoline structure significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced cytotoxicity against specific cancer types .

Eigenschaften

CAS-Nummer

688055-50-7

Molekularformel

C27H25N3O4S

Molekulargewicht

487.57

IUPAC-Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C27H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)28-25(31)20-11-9-19(10-12-20)15-30-26(32)21-13-23-24(34-16-33-23)14-22(21)29-27(30)35/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,28,31)(H,29,35)

InChI-Schlüssel

WADIYRPBMJGZNY-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.